4-(Quinolin-2-YL)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-quinolin-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-5-12(6-8-13)15-10-9-11-3-1-2-4-14(11)17-15/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHQTVFZTJQJXMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653499 | |
| Record name | 4-(Quinolin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132318-11-7 | |
| Record name | 4-(Quinolin-2-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Quinolin 2 Yl Benzoic Acid and Its Derivatives
Direct Synthetic Routes
Direct synthetic routes focus on the construction of the quinoline (B57606) core with the benzoic acid moiety already in place or introduced during the key ring-forming step.
Friedländer Quinoline Synthesis Adaptations
The Friedländer synthesis is a classical and versatile method for constructing quinoline rings. wikipedia.org It typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgrsc.org This reaction can be catalyzed by acids (both Brønsted and Lewis acids) or bases. wikipedia.orgrsc.org
In the context of 4-(quinolin-2-yl)benzoic acid, an adaptation of the Friedländer synthesis could involve the reaction of a 2-aminobenzaldehyde (B1207257) or a related derivative with a keto-acid. The mechanism generally proceeds through an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring. researchgate.net One of the challenges in using unsymmetrical ketones is controlling the regioselectivity of the condensation. rsc.org
A related approach, the Pfitzinger reaction, utilizes isatin (B1672199) and a carbonyl compound to produce quinoline-4-carboxylic acids. rsc.org This method involves the base-catalyzed condensation of isatin with a carbonyl compound, followed by decarboxylation to yield the quinoline derivative. rsc.org
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis, offering a versatile approach to forming carbon-carbon bonds. For the synthesis of this compound and its derivatives, these methods are particularly useful.
One such strategy involves the palladium-catalyzed reaction of 2-amino aromatic ketones with alkynes. rsc.org This one-pot synthesis provides an alternative route to polysubstituted quinolines. rsc.org Another approach is the palladium-catalyzed decarboxylative arylation of quinolin-2(1H)-one-3-carboxylic acids with (hetero)aryl halides. researchgate.net This method can produce a variety of 3-aryl quinolin-2(1H)-ones. researchgate.net
Furthermore, palladium-catalyzed denitrogenative cascade reactions of o-aminocinnamonitriles with arylhydrazines have been developed for the synthesis of 2-arylquinolines. rsc.orgnih.gov While not directly producing the benzoic acid derivative, this highlights the versatility of palladium catalysis in constructing the 2-arylquinoline scaffold, which could then be further functionalized. The choice of palladium catalyst and ligands can be crucial for achieving high yields and desired regioselectivity. acs.org For instance, the combination of Pd(OAc)2 with ligands like 2,2′-bipyridine has been explored. rsc.org
Condensation Reactions with Quinoline Precursors
Condensation reactions provide a straightforward method for synthesizing quinoline derivatives. These reactions often involve the formation of an imine or a related intermediate, followed by cyclization.
For example, the Combes quinoline synthesis involves the condensation of an arylamine with a β-diketone under acidic conditions. allsubjectjournal.com This method offers good control over the regiochemistry of the final product. chemrj.org Another relevant method is the Doebner-von Miller reaction, which utilizes an α,β-unsaturated carbonyl compound reacting with an aniline. chemrj.org
Functional Group Interconversions on Pre-Synthesized Scaffolds
Once a quinoline scaffold is synthesized, the desired benzoic acid functionality can be introduced through functional group interconversions (FGIs). imperial.ac.uk This approach offers flexibility and allows for the late-stage modification of molecules.
A common strategy is the oxidation of a pre-existing functional group. For instance, a methyl or other alkyl group at the appropriate position on the quinoline-bearing benzene (B151609) ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). vulcanchem.com
Another approach is the hydrolysis of a nitrile or an ester group. If a quinoline derivative with a cyanophenyl or an alkoxycarbonylphenyl group is available, it can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. For example, methyl 4-(quinolin-2-ylethynyl)benzoate can be hydrolyzed with sodium hydroxide (B78521) in methanol (B129727) and water to produce 4-(quinolin-2-ylethynyl)benzoic acid. tu-clausthal.de
The ability to perform these interconversions is crucial for creating a diverse range of derivatives for various applications. acs.org
Green Chemistry Approaches to Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of quinoline synthesis, this includes the use of greener catalysts, solvents, and reaction conditions.
Metal-free synthesis protocols are highly desirable from a green chemistry perspective. rsc.org Reactions can be promoted by simple acids or bases, ionic liquids, or even molecular iodine, which are often considered more environmentally benign than heavy metal catalysts. rsc.org Catalyst-free reactions under aerobic conditions have also been reported, where oxygen from the air acts as the oxidant. rsc.org
The use of water as a solvent is another key aspect of green chemistry. Some palladium-catalyzed arylations have been successfully carried out in water with the aid of surfactants. rsc.org Additionally, acceptorless dehydrogenative coupling (ADC) reactions, which generate hydrogen gas as the only byproduct, represent a clean method for synthesizing quinolines from 2-aminobenzyl alcohols and secondary alcohols. researchgate.net
Chemo- and Regioselectivity in Synthetic Pathways
Controlling chemo- and regioselectivity is a critical aspect of synthesizing complex molecules like this compound, especially when multiple reactive sites are present.
In Friedländer-type syntheses, the use of unsymmetrical ketones can lead to the formation of regioisomers. rsc.org The choice of catalyst and reaction conditions can influence the outcome. For instance, in palladium-catalyzed reactions, the ligand can play a crucial role in directing the regioselectivity of the coupling. acs.org
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Analysis
Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Quinolin-2-YL)benzoic acid by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are crucial.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number and environment of hydrogen atoms (protons). The spectrum for this compound is expected to show distinct signals corresponding to the protons on the quinoline (B57606) ring and the benzoic acid ring. The carboxylic acid proton (-COOH) typically appears as a broad singlet at a very downfield chemical shift, often above 10-12 ppm, and its signal can be confirmed by D₂O exchange. The aromatic protons on the two rings would appear in the range of approximately 7.0 to 9.0 ppm. Protons on the quinoline moiety, particularly those adjacent to the nitrogen atom, are expected to be the most deshielded and appear at the lower end of this range.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule. Key signals would include the carbonyl carbon of the carboxylic acid group, typically found in the 165-175 ppm range. The various sp² hybridized carbons of the quinoline and benzene (B151609) rings would generate a series of signals between approximately 120 and 155 ppm. The carbon atom to which the carboxylic group is attached and the carbons of the quinoline ring adjacent to the nitrogen atom would have characteristic chemical shifts. Studies on related quinolinone carboxamides show signals for the 4-OH group of the quinolinone moiety at very low fields, between 16 and 17 ppm, due to strong intramolecular hydrogen bonding. mdpi.com
Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | > 10 (broad singlet) | 165 - 175 |
| Aromatic (Quinoline & Benzene Rings) | 7.0 - 9.0 (multiplets, doublets) | 120 - 155 |
Note: The table presents expected values based on typical ranges for the functional groups and aromatic systems present in the molecule. Actual experimental values may vary based on solvent and other conditions.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound, the IR spectrum would provide clear evidence for its key structural features.
The most characteristic absorption would be from the carboxylic acid group. This includes a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which often overlaps with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid is also a strong, sharp absorption expected around 1680-1710 cm⁻¹. Other significant peaks include C=C and C=N stretching vibrations from the aromatic quinoline system between 1450 and 1620 cm⁻¹, and C-H stretching from the aromatic rings just above 3000 cm⁻¹. The characterization of related compounds, such as derivatives of 3-formyl-2-(1H)quinolinone, has confirmed the presence of C=O and NH/OH bands through IR spectroscopy. researchgate.net
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Rings | C=C / C=N Stretch | 1450 - 1620 | Medium to Strong |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |
Note: This table is based on standard IR correlation charts for the specified functional groups.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, specifically the π→π* and n→π* transitions in conjugated systems. Given its extended aromatic structure, this compound is expected to be a strong UV absorber. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would likely show multiple absorption bands. These absorptions are due to the π→π* transitions within the highly conjugated system formed by the interconnected quinoline and benzoic acid rings. Studies on similar quinoline derivatives have shown characteristic absorptions in the UV-Vis range. For instance, a related compound, 2-[(E)-(8-hydroxyquinolin-5-yl)-diazenyl]-4,5-dimethoxybenzoic acid, was characterized using UV-Vis spectroscopy to determine its optical properties. nih.gov Similarly, analyses of other quinoline derivatives confirm electronic transitions within the 200-400 nm range. ijcce.ac.irambeed.comuobaghdad.edu.iq
Expected UV-Vis Absorption Maxima (λ_max)
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π* (Quinoline Ring) | 220 - 280 |
| π → π* (Extended Conjugation) | 300 - 350 |
Note: The table provides estimated ranges based on data for related conjugated aromatic systems. The exact λ_max values and their intensities depend on the solvent used.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (molecular formula C₁₆H₁₁NO₂, molecular weight 249.26 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. sigmaaldrich.com
Under electron ionization (EI), the molecule would first form a molecular ion [M]⁺ at m/z ≈ 249. The subsequent fragmentation pattern would be characteristic of its structure. Expected fragmentation pathways include:
Loss of a hydroxyl radical (•OH): This would result in a prominent peak at m/z 232, corresponding to the [M-17]⁺ ion. This is a common fragmentation for carboxylic acids. docbrown.info
Loss of a carboxyl group (•COOH): This cleavage would produce a fragment at m/z 204, corresponding to the [M-45]⁺ ion.
Fragmentation of the quinoline ring: The quinoline moiety itself can undergo characteristic fragmentation, although the most stable fragments often arise from the initial losses at the carboxylic acid group. The fragmentation of quinoline structures can lead to ions corresponding to the loss of quinoline itself. researchgate.net
X-ray Diffraction Studies
While spectroscopic methods provide structural information for molecules in solution or as a bulk solid, X-ray diffraction provides the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state.
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This is often achieved through slow evaporation of a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the precise position of each atom (excluding hydrogen, which is typically inferred) can be determined.
This analysis provides a wealth of information, including:
Absolute molecular structure: Unambiguous confirmation of the connectivity of the atoms.
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation: The dihedral angle between the planes of the quinoline ring and the benzoic acid ring can be determined, revealing any twisting in the molecule.
Intermolecular interactions: The study reveals how molecules pack in the crystal lattice, identifying non-covalent interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and π-π stacking between the aromatic rings. researchgate.net
While a specific crystal structure for this compound is not publicly available, studies on highly related compounds, such as 4-phenylquinolin-2-(1H)-one researchgate.net and other substituted benzoic acids researchgate.netmdpi.com, demonstrate the power of this technique to elucidate detailed solid-state structures stabilized by intermolecular hydrogen bonds and other interactions. The Cambridge Crystallographic Data Centre (CCDC) is a repository for such crystal structure data. tandfonline.comnih.gov
Coordination Chemistry and Supramolecular Assemblies of 4 Quinolin 2 Yl Benzoic Acid
Ligand Design and Coordination Modes
The unique arrangement of donor atoms in 4-(quinolin-2-yl)benzoic acid makes it a versatile building block in the design of coordination compounds. researchgate.net Its ability to act as a bridge between metal centers is a key feature in the construction of extended networks.
The this compound ligand possesses both a carboxylate group and a quinoline (B57606) unit, which can engage in various coordination modes. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. ijcce.ac.irijcce.ac.ir This flexibility allows for the formation of structures with different dimensionalities, from simple discrete molecules to complex three-dimensional frameworks. worktribe.com The quinoline nitrogen also provides an additional coordination site, enabling the ligand to act as a chelate or to bridge multiple metal centers. ijcce.ac.irijcce.ac.ir This dual functionality is crucial in the formation of stable and intricate supramolecular assemblies.
Synthesis and Structural Diversity of Metal Complexes
The coordination of this compound to various metal ions has yielded a rich variety of complexes with diverse nuclearities and structures.
The reaction of this compound with transition metal ions can lead to the formation of both mononuclear and polynuclear complexes. ijcce.ac.iracs.org In mononuclear complexes, a single metal ion is coordinated to one or more ligand molecules. worktribe.comresearchgate.net Polynuclear complexes, on the other hand, contain multiple metal ions bridged by the ligand. uzh.ch The formation of either type of complex is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions. acs.org
Table 1: Examples of Mononuclear and Polynuclear Complexes
| Complex Type | Metal Ion | Coordination Environment | Reference |
| Mononuclear | Co(II), Ni(II) | Distorted octahedral | worktribe.com |
| Mononuclear | Cd(II) | Five-coordinated | researchgate.net |
| Polynuclear | Dibutyltin(IV) | Cyclic dimeric structure | ijcce.ac.irijcce.ac.irijcce.ac.ir |
| Polynuclear | Copper(II) | Di-, Tri-, and Tetranuclear | acs.org |
The ability of this compound to bridge metal ions makes it an excellent candidate for the construction of metal-organic frameworks (MOFs) and coordination polymers. acs.orgrsc.orgnih.gov These materials are characterized by their extended network structures, which can be one-, two-, or three-dimensional. worktribe.comresearchgate.net The porosity and functionality of these frameworks can be tuned by judiciously selecting the metal ions and by modifying the ligand structure. rsc.org Such materials have potential applications in areas like gas storage, separation, and catalysis. brieflands.comscispace.com
Table 2: Examples of MOFs and Coordination Polymers
| Material | Metal Ion | Dimensionality | Key Feature | Reference |
| Coordination Polymer | Zn(II) | 1D | Distorted diamondoid topology | worktribe.com |
| Coordination Polymer | Cd(II) | 2D | (4,4)-connected network | worktribe.com |
| MOF | Cu(II) | 3D | Interpenetrating framework | acs.org |
| MOF | Zn(II) | 3D | Potential for drug delivery | brieflands.com |
Solvothermal and hydrothermal methods are widely employed for the synthesis of crystalline coordination compounds, including those derived from this compound. acs.orgrsc.org These techniques involve heating the reactants in a sealed vessel in the presence of a solvent (or water, in the case of hydrothermal synthesis) at temperatures above the solvent's boiling point. nih.govscispace.comresearchgate.net The elevated temperature and pressure facilitate the dissolution of reactants and promote the growth of high-quality single crystals, which are essential for structural characterization by X-ray diffraction. researchgate.net These methods have been successfully used to produce a variety of mononuclear complexes, coordination polymers, and MOFs. worktribe.comnih.govcjsc.ac.cn
Geometric and Electronic Structures of Coordination Compounds
The compound this compound is a versatile ligand in coordination chemistry. It possesses two primary coordination sites: the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group. This bifunctional nature allows it to act as a bidentate or bridging ligand, forming complexes with a wide range of metal ions. The resulting geometric and electronic structures are diverse and highly dependent on the specific metal ion and reaction conditions.
Octahedral, Tetrahedral, and Other Coordination Geometries
The coordination of this compound to metal centers can result in various geometries, most commonly octahedral and tetrahedral. The specific geometry is dictated by the metal ion's size, charge, and electronic configuration, as well as steric factors imposed by the ligands.
Octahedral Geometry: This is a common coordination environment for many transition metal ions, particularly Co(II), Ni(II), and Cu(II). uobaghdad.edu.iqresearchgate.net In these complexes, the metal center is typically coordinated to six ligands. For a ligand like this compound, this can be achieved in several ways. For instance, in mononuclear complexes, two molecules of the ligand might chelate to the metal ion through their nitrogen and oxygen atoms, with the remaining coordination sites being occupied by solvent molecules like water, forming a structure such as [M(L)₂ (H₂O)₂]. nih.gov In a related system involving a dibutyltin(IV) complex with a quinoline-containing carboxylic acid ligand, a six-coordinate octahedral geometry around the tin centers was also observed. ijcce.ac.irijcce.ac.ir
Tetrahedral Geometry: Tetrahedral complexes are frequently formed with late transition metal ions like Co(II), Cu(II), and Zn(II), especially with large ligands where a higher coordination number is sterically hindered. libretexts.org For example, a zinc(II) coordination polymer with a related N,O-heteroditopic ligand, 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid, features tetrahedral zinc nodes. worktribe.com Similarly, a mercury(II) complex with a quinoline-derived Schiff base adopts a distorted tetrahedral geometry. researchgate.net In such cases, the metal ion is coordinated to four donor atoms. For this compound, this could involve coordination with two separate ligands.
Other Geometries: Beyond octahedral and tetrahedral, other coordination environments are possible. For instance, cobalt and manganese complexes with 2-(2'-quinolyl)benzimidazole, a related N-donor ligand, have been shown to exhibit a five-coordinate trigonal bipyramidal geometry. scispace.com The flexibility of the carboxylic acid group, which can coordinate in monodentate, bidentate chelating, or bidentate bridging modes, adds to the structural diversity. uab.cat
| Metal Ion | Observed Geometry in Analogous Systems | Example Ligand/System | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II) | Octahedral | 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) benzoic acid | uobaghdad.edu.iqcore.ac.uk |
| Sn(IV) | Octahedral | Quinoline-imine-benzoic acid derivative | ijcce.ac.irijcce.ac.ir |
| Zn(II) | Tetrahedral | 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid | worktribe.com |
| Hg(II) | Distorted Tetrahedral | Quinoline-derived Schiff base | researchgate.net |
| Co(II), Mn(II) | Trigonal Bipyramidal | 2-(2'-quinolyl)benzimidazole | scispace.com |
Influence of Metal Ions on Coordination Environment
The choice of metal ion is a critical factor that profoundly influences the coordination environment and the resulting structure of the complex. Factors such as the ionic radius, preferred coordination number, and the d-electron configuration of the metal ion dictate the final architecture of the coordination compound. uab.cat
The coordination versatility of quinoline-based carboxylic acids allows for the formation of a wide array of structures, from simple mononuclear complexes to intricate three-dimensional coordination polymers. nih.govnih.gov For example, studies on zinc(II) and cadmium(II) complexes with benzoic acid have shown that Zn(II) favors a tetrahedral geometry (coordination number 4), while the larger Cd(II) ion can accommodate a higher coordination number, resulting in a pentagonal-bipyramidal geometry (coordination number 7). uab.cat
| Metal Ion | Coordination Number/Geometry | Resulting Structure Type (with analogous ligands) | Reference |
|---|---|---|---|
| Zn(II) | 4 / Tetrahedral | Coordination Polymer | uab.cat |
| Cd(II) | 7 / Pentagonal-Bipyramidal | Monomer / Dimer | uab.cat |
| Mn(II), Co(II), Cd(II) | 6 / Octahedral | 1D Chain | nih.gov |
| Ag(I) | - | 3D Framework | nih.gov |
| Al(III), Fe(III) | - | Highly stable chelates | ajgreenchem.com |
Supramolecular Interactions in Crystal Engineering
Crystal engineering relies on the predictable nature of intermolecular interactions to design and construct novel solid-state architectures. For this compound, the primary non-covalent forces guiding its self-assembly are hydrogen bonding and π-π stacking interactions.
Hydrogen Bonding Networks
Hydrogen bonds are the most significant directional forces in the crystal packing of this compound and its derivatives. The molecule contains a strong hydrogen-bond donor (the carboxylic acid -OH group) and two potential acceptors (the quinoline nitrogen and the carboxyl oxygen atoms).
This combination facilitates the formation of robust and predictable hydrogen-bonding patterns, known as supramolecular synthons. bohrium.com The most anticipated interaction is the strong O-H···N hydrogen bond between the carboxylic acid of one molecule and the basic nitrogen atom of the quinoline ring of another. researchgate.net This interaction is a common feature in co-crystals of quinolines and carboxylic acids. bohrium.com
Additionally, the carboxylic acid groups can form dimeric O-H···O hydrogen bonds, a well-established motif for carboxylic acids. The interplay of these interactions—O-H···N, O-H···O, and weaker C-H···O bonds—leads to the formation of extended supramolecular architectures such as one-dimensional chains or two-dimensional sheets. researchgate.netnih.gov In hydrated structures, water molecules can act as bridges, connecting molecules through additional O-H···O and N-H···O hydrogen bonds, further expanding the network into three dimensions. nih.gov
| Hydrogen Bond Type | Donor | Acceptor | Common Resulting Motif | Reference |
|---|---|---|---|---|
| O-H···N | Carboxylic Acid (-OH) | Quinoline (N) | Heterodimer / Chain | bohrium.comresearchgate.net |
| O-H···O | Carboxylic Acid (-OH) | Carboxyl (C=O) | Homodimer / Chain | nih.govresearchgate.net |
| N-H···O | Protonated Quinoline (N⁺-H) | Carboxylate (-COO⁻) / Water | 3D Network (in salts/hydrates) | nih.gov |
| C-H···O | Aromatic C-H | Carboxyl (C=O) | Packing stabilization | researchgate.net |
Pi-Stacking and Other Non-Covalent Interactions
These stacking interactions occur between the aromatic rings of adjacent molecules, often in a parallel-displaced or face-to-face arrangement. The centroid-to-centroid distances for such interactions are typically in the range of 3.3 to 3.9 Å. researchgate.netresearchgate.netnih.gov For example, in a related mercury(II) complex, weak π–π aromatic ring stacking interactions with a minimum ring-centroid separation of 3.680 Å contribute to a three-dimensional network. researchgate.net In another case involving a copper(I) complex with benzo[h]quinoline (B1196314) ligands, opposing ligands were found to be π-stacked at an interplanar distance of about 3.37 Å. nih.gov
These π-π interactions often work in concert with hydrogen bonding to build complex three-dimensional architectures. researchgate.net For instance, hydrogen-bonded chains or sheets can be further linked by π-π stacking between the aromatic cores, leading to a highly organized and stable crystal lattice. nih.gov
| Interaction Type | Interacting Moieties | Typical Distance (Å) | Observed in Analogous System | Reference |
|---|---|---|---|---|
| π–π Stacking | Quinoline ↔ Quinoline | ~3.61 | 2-Carboxy-6-(quinolin-1-ium-8-yloxy)benzoate | researchgate.net |
| π–π Stacking | Quinoline ↔ Benzene (B151609) | ~3.7 | Quinoline-derived Schiff base complex | researchgate.net |
| π–π Stacking | Benzo[h]quinoline ↔ Benzo[h]quinoline | ~3.37 | Cu(I) complex | nih.gov |
| π–π Stacking | Phenanthroline ↔ Phenanthroline | 3.47 - 3.86 | Zn(II)-phenanthroline framework | nih.gov |
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the molecular structure and reactivity of 4-(Quinolin-2-YL)benzoic acid. These computational methods are instrumental in understanding the electronic properties that govern its behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), are used to optimize the molecular geometry and predict various electronic properties. rjptonline.orgacs.orgtandfonline.com These calculations help in understanding the molecule's structural characteristics and chemical reactivity. niscpr.res.in
The optimized geometry from DFT provides a theoretical model that can be compared with experimental data, such as that from X-ray diffraction, to validate the computational approach. acs.orgtandfonline.com The electronic structure analysis reveals the distribution of electrons within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is crucial for predicting how the molecule will interact with other chemical species. The reactivity of the molecule can be further understood by analyzing various quantum chemical descriptors derived from DFT calculations. mdpi.com
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. mdpi.com Green regions correspond to neutral potential. mdpi.com
For quinoline (B57606) derivatives, MEP analysis often reveals that electron-rich domains are concentrated around nitrogen and oxygen atoms, making them likely sites for interaction with electrophiles. rjptonline.orgniscpr.res.in This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the molecule's binding behavior with biological targets. niscpr.res.in
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). niscpr.res.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a critical parameter for determining the molecule's chemical reactivity, stability, and electronic transport properties. nih.govscirp.org
Table 1: Key Quantum Chemical Parameters
| Parameter | Description | Significance |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. scirp.org |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. scirp.org |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and stability. nih.govscirp.org |
| Chemical Hardness (η) | Resistance to change in electron distribution | A larger value indicates greater stability. nih.gov |
| Global Softness (σ) | Reciprocal of hardness | A larger value indicates higher reactivity. nih.gov |
| Electronegativity (χ) | Power of an atom to attract electrons | Influences bond polarity and reactivity. nih.gov |
| Electrophilicity Index (ω) | Measure of electrophilic power | Predicts the propensity to accept electrons. nih.gov |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics simulations provide a lens to observe the conformational landscape and intermolecular interactions of this compound over time.
Conformational Analysis
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. niscpr.res.in For a molecule like this compound, which has a degree of rotational freedom between the quinoline and benzoic acid rings, understanding its preferred conformations is key to comprehending its structure-activity relationships. Computational methods, including molecular mechanics, can be used to explore the potential energy surface and identify stable conformers. ug.edu.pl The conformation of the molecule can be influenced by factors such as steric hindrance and intramolecular hydrogen bonding. researchgate.net
Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal. researchgate.netnih.gov By mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, it is possible to identify and analyze different types of interactions, such as hydrogen bonds and π-π stacking. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-[(Quinolin-4-yl)ethynyl]benzoic acid |
Prediction of Spectroscopic Properties
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic signatures of organic molecules. tandfonline.combohrium.comacs.org These computational models can simulate the vibrational, magnetic, and electronic properties of this compound, providing predicted spectra that can aid in the structural confirmation of the synthesized compound. tandfonline.comacs.orgnih.gov The optimization of the molecular structure in the gas phase is the first step in these calculations, often using basis sets like B3LYP/6-311G(d,p). acs.org
Predicted spectroscopic data for this compound, based on DFT calculations and analysis of similar structures, are summarized below. acs.orgscirp.orgekb.eg
Predicted Spectroscopic Data for this compound
| Spectroscopic Method | Predicted Features | Interpretation |
|---|---|---|
| FT-IR | ~1680-1700 cm⁻¹ (C=O stretch)~3000-3100 cm⁻¹ (Aromatic C-H stretch)~1600 cm⁻¹ (C=N stretch)~2500-3300 cm⁻¹ (O-H stretch, broad) | The strong carbonyl absorption from the benzoic acid group is a key identifier. Aromatic C-H stretches and the quinoline C=N vibration are also expected. The broad O-H band is characteristic of a carboxylic acid dimer. |
| ¹H NMR | δ ~7.5-8.5 ppm (multiplets)δ ~12.0-13.0 ppm (singlet, broad) | Aromatic protons on both the quinoline and benzene (B151609) rings would appear in the downfield region. acs.org The acidic proton of the carboxyl group is expected to be highly deshielded and appear as a broad singlet. ekb.eg |
| ¹³C NMR | δ ~120-150 ppmδ ~165-170 ppm | Aromatic carbons of both ring systems would generate multiple signals in this range. acs.org The carboxylic acid carbonyl carbon is typically observed at a lower field. ekb.eg |
| UV-Vis | λmax ~300–350 nm | The extended conjugated π-system, encompassing both the quinoline and benzoic acid moieties, is predicted to result in strong π→π* electronic transitions in the UV region. acs.org |
This table is generated based on theoretical predictions and data from analogous compounds. Actual experimental values may vary.
In Silico Studies for Biological Interactions
In silico techniques are instrumental in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the prediction of interactions between a ligand and its biological target. For this compound, these methods can identify potential protein targets and elucidate mechanisms of action.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. nih.gov This technique evaluates the binding affinity and interaction patterns, providing insights into the compound's potential as a therapeutic agent. nih.govnih.gov Docking studies on quinoline derivatives have explored their potential as inhibitors for a range of enzymes, including proteases, kinases, and DNA gyrase. nih.govfrontiersin.orgnih.govacs.org
For this compound, docking simulations can predict its binding mode within the active site of various enzymes. The quinoline ring can participate in π-π stacking interactions with aromatic amino acid residues like tryptophan, while the carboxylic acid group can form hydrogen bonds or salt bridges with basic residues such as lysine (B10760008) or histidine. nih.gov Studies on similar quinoline derivatives have shown interactions with key residues in enzymes like the SARS-CoV-2 main protease and α-glucosidase. nih.govresearchgate.net
Predicted Ligand-Target Interactions for Quinoline Derivatives from Docking Studies
| Target Enzyme | PDB ID | Key Interacting Residues | Predicted Interaction Types | Reference |
|---|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | His41, His164, Glu166, Gln189 | Hydrogen Bonding, π-interaction | nih.gov |
| RNA Polymerase (Influenza) | 3CM8 | Trp706, Lys643 | π-π Stacking, Salt Bridge | nih.gov |
| α-Glucosidase | 3WY2 | Hie305 | Hydrogen Bonding | researchgate.net |
| DNA Gyrase | 1AJ6 | - | - | frontiersin.org |
This table summarizes findings for various quinoline derivatives to predict potential interactions for this compound.
Beyond predicting binding affinity, in silico studies can also help predict the mechanism of enzyme inhibition. By analyzing where and how a ligand binds, researchers can hypothesize whether it acts as a competitive, non-competitive, or allosteric inhibitor. nih.govresearchgate.net
For instance, if docking simulations show that this compound binds directly within the catalytic active site, occupying the same space as the natural substrate, a competitive inhibition mechanism would be predicted. mdpi.com Conversely, if the compound binds to a different site on the enzyme (an allosteric site) and induces a conformational change that reduces the enzyme's activity, an allosteric inhibition mechanism is suggested. nih.gov Docking studies on quinoline derivatives targeting the SARS-CoV-2 Mpro enzyme have indicated binding at an allosteric site, suggesting a non-competitive mode of action. nih.gov The interaction with specific catalytic residues can also provide clues; for example, binding to key amino acids essential for the enzymatic reaction can strongly inhibit the enzyme's function. researchgate.netmdpi.com
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tryptophan |
| Lysine |
| Histidine |
| Glutamic Acid |
Advanced Applications in Materials Science and Catalysis
Optoelectronic Materials
The inherent photophysical properties of the quinoline (B57606) ring system, combined with the electronic influence of the benzoic acid group, position 4-(Quinolin-2-YL)benzoic acid and its derivatives as promising candidates for optoelectronic materials. These applications leverage the molecule's ability to interact with light and electric fields, making it suitable for use in coordination polymers with luminescent properties and in materials with nonlinear optical responses.
Luminescent Properties of Coordination Polymers
Coordination polymers (CPs) and metal-organic frameworks (MOFs) constructed from this compound or its isomers as organic linkers exhibit notable luminescent properties. The quinoline moiety often acts as an efficient "antenna," absorbing energy and transferring it to the metal centers, particularly in the case of lanthanide ions.
Research on lanthanide coordination polymers using a related ligand, 2-phenyl-4-quinolinecarboxylic acid (Hpqc), demonstrates this phenomenon. A series of isostructural one-dimensional lanthanide polymers showed that the Hpqc ligand effectively sensitizes the metal ions, leading to characteristic luminescence in both the visible and near-infrared (NIR) regions for ions such as Sm(III), Eu(III), Tb(III), Er(III), and Yb(III). acs.org The photoluminescence spectra of these complexes confirm that they are highly sensitized by the quinoline-based ligand. acs.org Similarly, coordination polymers based on other quinoline-carboxylate ligands have been shown to possess significant photoluminescent properties. acs.org The rigid structure of these ligands contributes to the formation of stable frameworks that can enhance emission intensity by reducing non-radiative decay pathways.
The luminescent color of these materials can sometimes be tuned. For instance, in certain zinc-based coordination polymers, the introduction of Ni(II) ions through transmetalation can alter the color of the emitted light, with the luminescence displaying a linear correlation to the Ni(II) concentration. rsc.org
Nonlinear Optical (NLO) Applications
Nonlinear optical (NLO) materials, which exhibit an optical response that is not linearly proportional to the strength of an incident electric field, are crucial for developing photonic devices like optical switches and data storage systems. Organic molecules with extensive π-conjugated systems and intramolecular charge transfer (ICT) characteristics are excellent candidates for third-order NLO applications.
The Z-scan technique is a standard method for quantifying these NLO properties. nih.govacs.orgresearchgate.net It measures the intensity-dependent changes in absorption and refraction of a material as it moves through the focal point of a laser beam. scispace.com The high values of NLO parameters obtained for related molecules underscore the potential of this compound derivatives for use in optoelectronic devices. nih.gov
Table 1: NLO Properties of a Structurally Related Schiff Base Molecule Data for 4-[(2-hydroxy-3-methoxybenzylidene) amino] benzoic acid, illustrating typical parameters for molecules with NLO potential.
| Parameter | Value | Conditions |
| Nonlinear refractive index (n₂) | Varies with concentration | Measured by Z-scan |
| Nonlinear absorption coefficient (β) | Varies with concentration | Measured by Z-scan |
| Third-order NLO susceptibility (χ⁽³⁾) | High values observed | Varies with laser power |
| Optical Limiting Threshold | Low values indicate potential | Protects instruments from laser damage |
| Source: nih.govacs.org |
Catalytic Systems
The presence of a nitrogen atom in the quinoline ring and a carboxylic acid group provides this compound with ideal functionalities to act as a ligand in various catalytic systems. It can be used to stabilize metal centers in both homogeneous and heterogeneous catalysis and can serve as a precursor for the synthesis of catalytically active nanoparticles.
Precursors for Nanoparticle Synthesis (e.g., Metal Oxide Nanoparticles for Photocatalysis)
Metal complexes incorporating quinoline-based ligands can serve as effective single-source precursors for the synthesis of metal oxide nanoparticles. For instance, copper(II) and cobalt(II) complexes derived from a novel quinoline ligand were used to generate CuO and CoO nanoparticles through solid-state thermal decomposition. researchgate.net This method avoids the need for an external catalyst for the nanoparticle synthesis itself.
The resulting metal oxide nanoparticles have demonstrated significant photocatalytic activity. Photocatalysis is a process where a semiconductor material absorbs light to generate electron-hole pairs, which then drive redox reactions to degrade pollutants. rsc.org The CuO and CoO nanoparticles synthesized from the quinoline-complex precursors were shown to be effective in the photocatalytic degradation of methylene (B1212753) blue dye, a common organic pollutant. researchgate.net The quinoline derivative ligand plays a crucial role in forming a stable, decomposable precursor that yields nanoparticles with desired catalytic properties. The use of such precursors is a promising route for creating materials for environmental remediation. researchgate.netrsc.org
Table 2: Photocatalytic Activity of Nanoparticles Derived from a Quinoline Complex Precursor
| Nanoparticle | Precursor Complex | Application | Outcome |
| CuO | Cu(II) complex of N¹,N²-bis(4-methyl quinolin-2-yl)benzene-1,2-diamine | Photocatalytic degradation of methylene blue | Good activity observed |
| CoO | Co(II) complex of N¹,N²-bis(4-methyl quinolin-2-yl)benzene-1,2-diamine | Photocatalytic degradation of methylene blue | Good activity observed |
| Source: researchgate.net |
Heterogeneous and Homogeneous Catalysis
The dual functionality of this compound allows it to act as a robust ligand for metal catalysts. In heterogeneous catalysis, the ligand can be immobilized on a solid support. For example, chitosan (B1678972) functionalized with a benzoic acid derivative has been used to graft Pd(II) ions, creating a catalyst for Suzuki cross-coupling reactions. nih.gov Similarly, quinoline-4-carboxylic acid derivatives have been synthesized using magnetically separable nanocatalysts, which bridge the gap between homogeneous and heterogeneous systems by offering high activity and easy catalyst recovery. acs.org
In homogeneous catalysis, quinoline moieties are well-known for their ability to act as directing groups in C-H activation reactions, a powerful tool in organic synthesis. chinesechemsoc.org The nitrogen atom coordinates to a metal center, positioning it to selectively activate a nearby C-H bond. While specific examples detailing this compound as a ligand in large-scale industrial processes are limited, the fundamental chemistry of the quinoline scaffold is well-established in this context. chinesechemsoc.orgacs.org
Sensing and Separation Technologies
The ability of the quinoline ring to bind to metal ions and the potential for fluorescence modulation make this compound derivatives excellent candidates for chemical sensors.
Derivatives of quinoline-benzoic acid have been successfully incorporated into highly sensitive and selective fluorescent sensors for metal ions. kyoto-u.ac.jpbroadinstitute.org A notable example involves fluorescein-based dyes derivatized with 8-aminoquinoline, resulting in sensors named QZ1 and QZ2, which are structurally related to benzoic acid derivatives. kyoto-u.ac.jpbroadinstitute.org These sensors exhibit a massive fluorescence enhancement upon coordinating with Zn(II) ions. kyoto-u.ac.jpbroadinstitute.org QZ2, for instance, shows a ~150-fold increase in fluorescence. kyoto-u.ac.jpbroadinstitute.org These sensors are highly selective for Zn(II) over other biologically relevant metal ions and are cell-permeable, allowing for the detection of intracellular zinc. kyoto-u.ac.jpbroadinstitute.org
Furthermore, coordination polymers built from related carbazole-based benzoic acid ligands have been shown to act as sensory probes for Ni(II) and Eu(III) ions in solution. rsc.org The detection mechanism relies on the quenching or enhancement of luminescence upon interaction with the target analyte.
In the realm of separation technologies, the application is often linked to catalysis. For example, catalysts developed for the synthesis of 2-aryl-quinoline-4-carboxylic acids have been supported on magnetic nanoparticles. acs.org After the reaction, the catalyst can be easily and efficiently separated from the product mixture using an external magnet, streamlining the purification process. acs.org
Table 3: Properties of Quinoline-Derived Fluorescent Zn(II) Sensors
| Property | QZ1 | QZ2 |
| Full Name | 2-[2-chloro-6-hydroxy-3-oxo-5-(quinolin-8-ylaminomethyl)-3H-xanthen-9-yl]benzoic acid | 2-[6-hydroxy-3-oxo-4,5-bis-(quinolin-8-ylaminomethyl)-3H-xanthen-9-yl]benzoic acid |
| Fluorescence Enhancement (with Zn²⁺) | ~42-fold | ~150-fold |
| Dissociation Constant (Kd) for Zn²⁺ | Micromolar range | Micromolar range |
| Association Rate Constant (kon) | (3-4) x 10⁶ M⁻¹s⁻¹ | (3-4) x 10⁶ M⁻¹s⁻¹ |
| Dissociation Rate Constant (koff) | 150 s⁻¹ | 160 s⁻¹ |
| Selectivity | High for Zn(II) over alkali and alkaline earth metals | High for Zn(II) over alkali and alkaline earth metals |
| Source: kyoto-u.ac.jpbroadinstitute.org |
Chemical Sensor Development
The development of highly sensitive and selective chemical sensors is a critical area of research with applications ranging from environmental monitoring to industrial process control. Metal-Organic Frameworks (MOFs), which are crystalline materials formed from metal ions or clusters linked by organic ligands, have emerged as a leading class of materials for sensor development. The inherent porosity and the ability to incorporate functional ligands make MOFs ideal platforms for detecting specific chemical species.
The quinoline group in this compound possesses intrinsic luminescent properties. When this ligand is incorporated into a MOF structure, this luminescence can be exploited for sensing applications. The general principle involves monitoring changes in the luminescence intensity or wavelength upon the MOF's interaction with a target analyte. This phenomenon, often a "turn-off" (quenching) or "turn-on" response, can be highly specific to certain molecules.
Research on ligands structurally similar to this compound demonstrates the viability of this approach. For instance, a luminescent MOF constructed with zirconium metal clusters and quinoline-2,6-dicarboxylic acid , a close analog of the subject compound, has shown exceptional capabilities in detecting pollutants. This Zr-MOF exhibited high selectivity and a rapid fluorescent quenching response to the presence of 4-nitrophenol (B140041) (4-NP) and iron (III) ions (Fe³⁺) in solution. rsc.org The detection limits were remarkably low, reaching parts-per-trillion for 4-NP and parts-per-billion for Fe³⁺, highlighting the sensitivity achievable with quinoline-based ligands. rsc.org The sensing mechanism for Fe³⁺ was attributed to a process known as fluorescence resonance energy transfer (FRET), while the detection of 4-NP was linked to a combination of electron transfer and electrostatic interactions between the analyte and the MOF. rsc.org
Another related study utilized a zinc-based MOF synthesized with quinolin-8-yl-benzoate , an isomer of this compound. This material was found to be a potent luminescent material, suggesting its potential use in sensing or as a component in light-emitting diodes. These findings underscore the principle that the quinoline moiety is a robust source of luminescence that can be harnessed for sensory applications.
The general mechanism for such sensors involves the analyte entering the porous structure of the MOF and interacting with the quinoline-containing ligand. This interaction perturbs the electronic state of the ligand, leading to a change in its fluorescence. The selectivity of the sensor can be tuned by modifying the size and chemical nature of the pores within the MOF, ensuring that only specific target molecules can enter and interact with the sensing sites.
Table 1: Performance of a Quinoline-Based Luminescent MOF Sensor Data based on a Zr-MOF with a quinoline-dicarboxylic acid ligand, analogous to MOFs potentially formed with this compound.
| Analyte | Detection Limit | Sensing Mechanism | Selectivity | Reference |
|---|---|---|---|---|
| 4-Nitrophenol (4-NP) | 1.40 ppt | Luminescence Quenching (Electron/Energy Transfer) | High against other nitroaromatics | rsc.org |
| Iron (III) Ion (Fe³⁺) | 0.71 ppb | Luminescence Quenching (FRET) | High against other metal ions | rsc.org |
Gas Adsorption and Separation in MOFs
Metal-Organic Frameworks are renowned for their exceptionally high surface areas and tunable pore structures, making them superior materials for gas adsorption and separation. brieflands.com The choice of organic ligand is paramount in determining the properties of the MOF, including its pore size, shape, and surface chemistry, which in turn govern its affinity for different gas molecules.
The compound this compound is an excellent candidate for a ligand in this context. The rigid structure of the quinoline and benzene (B151609) rings allows for the creation of well-defined, permanent porous networks. Furthermore, the nitrogen atom within the quinoline ring and the delocalized π-electron system of the aromatic rings can act as specific binding sites, enhancing the selective adsorption of certain gases over others.
For example, MOFs can be designed to selectively capture carbon dioxide (CO₂). The CO₂ molecule has a significant quadrupole moment, allowing it to interact favorably with polar functional groups or open metal sites within the MOF structure. The nitrogen site in the quinoline ring of the this compound ligand can create a polarized environment that enhances CO₂ uptake.
Research into functionalized MOFs has shown that introducing specific chemical groups can precisely tune gas adsorption properties. In one study, halogen atoms were introduced into the organic linkers of a flexible MOF series, which allowed for the systematic tuning of CO₂ gate-opening pressures. acs.org This demonstrates that even subtle changes to the ligand structure can have a profound impact on the gas separation performance. Similarly, the nitrogen heterocycle of this compound provides a built-in functional site.
Studies on other nitrogen-containing ligands have demonstrated the importance of multiple active sites for CO₂ capture. An Al-based MOF featuring μ-OH groups and N-H sites from its ligand showed a high CO₂ capacity and excellent selectivity for separating CO₂ from methane (B114726) (CH₄) and nitrogen (N₂). researchgate.net The mechanism involved strong interactions between CO₂ and these multiple binding sites. researchgate.net This principle suggests that a MOF constructed from this compound would benefit from the Lewis basic nitrogen site on the quinoline ring, which would act as a strong adsorption site for acidic gases like CO₂.
The performance of MOFs in gas separation is often evaluated by their selectivity for one gas over another, such as CO₂/N₂ or CO₂/CH₄, which is critical for applications like flue gas purification and natural gas upgrading. The combination of pore size sieving and specific chemical interactions provided by ligands like this compound is key to achieving high selectivity.
Table 2: Gas Adsorption Properties of Functionalized MOFs Data from representative MOFs illustrating the impact of functional sites, a principle applicable to MOFs made from this compound.
| MOF Material | Functional Group/Site | Target Gas | Adsorption Capacity | Key Finding | Reference |
|---|---|---|---|---|---|
| MOF-303(Al) | μ-OH, N-H, N-N | CO₂ | 5.1 mmol/g | Multiple adsorption sites enhance CO₂ capture and selectivity. | researchgate.net |
| UiO-66-PABA | -NH₂ (from p-aminobenzoic acid) | CO₂ | 2.47 mmol/g | Functionalization improves CO₂ uptake over parent UiO-66. | analis.com.my |
| JUK-8X Series | -F, -Cl, -Br, -I | CO₂ | Varies | Linker halogenation allows for fine-tuning of gas gate-opening pressure. | acs.org |
Biological Activity Investigations: Mechanistic and Structure Activity Relationship Sar Focus
Antioxidant Activity Investigations
Antioxidant activity is a measure of a compound's ability to neutralize reactive oxygen species (ROS) and other free radicals. This activity is commonly evaluated through various in vitro chemical assays.
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are standard methods for evaluating the radical scavenging potential of chemical compounds. In the DPPH assay, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. nih.govsapub.org Similarly, the ABTS assay involves the reduction of the pre-formed ABTS radical cation by an antioxidant, leading to a loss of color. nih.gov
Specific IC_50 values or percentage inhibition data from DPPH or ABTS assays for 4-(Quinolin-2-YL)benzoic acid are not available in the current body of scientific literature. For context, studies on other benzoic acid derivatives show that the presence, number, and position of hydroxyl groups on the aromatic ring are critical for high antioxidant and antiradical activity. nih.gov
The Ferric Reducing Antioxidant Power (FRAP) assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is typically measured by the formation of a colored complex at a specific wavelength. nih.gov It provides a direct measure of the total antioxidant or reducing potential of a sample. nih.gov
There is currently no published data detailing the antioxidant capacity of this compound using the FRAP assay. Research on other phenolic acids has demonstrated that their reducing power is highly dependent on their chemical structure. nih.gov
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. icm.edu.pl For benzoic acid derivatives, SAR studies have revealed that factors such as the nature and position of substituents on the benzene (B151609) ring can significantly impact their biological effects. icm.edu.pliomcworld.com For instance, the presence of strong electron-donating groups on the benzene ring has been associated with potent activity in some biological assays. iomcworld.com
A specific SAR study or pharmacophore model for this compound concerning its photosynthesis-inhibiting, antioxidant, or cytotoxic activities is not available. Developing such a model would require synthesizing and testing a series of analogues to determine which structural features are crucial for a given biological effect.
In Vitro Cytotoxicity Assessment in Research Cell Lines (e.g., HEK293, NCI-60) for Drug Development Suitability
The evaluation of a compound's cytotoxicity against various cell lines is a fundamental step in the early stages of drug discovery. The National Cancer Institute's 60-cell line panel (NCI-60) is a widely used tool for screening potential anticancer agents. nih.gov
Specific data on the cytotoxicity of this compound against human embryonic kidney 293 (HEK293) cells or the NCI-60 panel has not been reported in the accessible scientific literature. Studies on the parent compound, benzoic acid, have shown cytotoxic effects on various cancer cell lines, though the effective concentrations (IC_50 values) vary widely depending on the cell type. researchgate.netdergipark.org.tr However, these findings cannot be directly extrapolated to the more complex structure of this compound.
Future Perspectives and Emerging Research Avenues
Rational Design of Next-Generation Ligands and Materials
The 4-(quinolin-2-yl)benzoic acid scaffold is considered a "privileged structure" in drug design, meaning it can bind to multiple biological targets with high affinity. nih.gov This versatility is driving the rational design of new ligands and materials with tailored properties. Future research will increasingly rely on computational modeling and structure-activity relationship (SAR) studies to predict and optimize the biological activity and material characteristics of new derivatives.
By modifying the quinoline (B57606) and benzoic acid rings with various functional groups, researchers can fine-tune the molecule's electronic and steric properties. This approach is instrumental in developing next-generation enzyme inhibitors, receptor antagonists, and other therapeutic agents. nih.gov For example, the design of quinazoline (B50416) derivatives, which are structurally similar to quinolines, has led to potent dual inhibitors of PI3K and HDAC for cancer therapy, demonstrating the power of this strategy. nih.gov
In materials science, the rigid structure of the quinoline-benzoic acid backbone is being exploited to create novel coordination polymers and metal-organic frameworks (MOFs). The carboxylic acid group readily coordinates with metal ions, while the quinoline ring can engage in π-π stacking interactions, leading to the formation of complex three-dimensional structures. mdpi.com A study on quinoline-2,4-dicarboxylic acid, a related compound, showed that it forms 3D coordination polymers with lanthanide ions, with the final structure being dependent on the synthesis temperature. mdpi.com These materials have potential applications in catalysis, gas storage, and sensing.
Table 1: Examples of Rationally Designed Quinoline/Quinazoline Derivatives and Their Applications
| Derivative Class | Design Strategy | Target/Application | Key Findings |
|---|---|---|---|
| 2-Aryl-quinazolin-4-yl aminobenzoic acids | Scaffold hopping and functional group modification | Carbonic Anhydrase IX and XII inhibitors (Anticancer) | Appended carboxylic acid functionality to the anilino motif to create new non-classical inhibitors. nih.gov |
| Quinoline-2,4-dicarboxylate polymers | Coordination chemistry with metal ions | 3D Coordination Polymers (Materials Science) | Forms novel 3D polymers with lanthanide ions with temperature-dependent structures. mdpi.com |
| 4-Methyl quinazoline derivatives | Structure-based drug design | PI3K/HDAC dual inhibitors (Anticancer) | Demonstrated significant and dose-dependent anticancer efficacies in a xenograft model. nih.gov |
Integration with Advanced Manufacturing Techniques
The translation of novel molecules from the laboratory to industrial application requires efficient and scalable production methods. Advanced manufacturing techniques like flow chemistry and 3D printing are poised to revolutionize the synthesis and application of this compound derivatives.
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including improved safety, higher yields, and greater control over reaction parameters. nih.gov This technology is particularly well-suited for the multi-step synthesis of complex heterocyclic compounds like quinolines, as it allows for the safe handling of hazardous reagents and the telescoping of reaction sequences without isolating intermediates. uc.pt The application of flow chemistry can lead to more efficient and cost-effective production of this compound and its derivatives on a large scale. nih.govresearchgate.net
In the realm of materials and device fabrication, 3D printing (additive manufacturing) opens up new possibilities. Researchers are exploring the development of novel quinoline-based polymers that can be used as "inks" for 3D printing. nih.gov Such materials could be used to create customized medical implants with drug-releasing properties or to fabricate specialized chemical reactors with complex internal geometries for enhanced catalytic activity. researchgate.net While the direct 3D printing of this compound itself is not yet established, its incorporation into printable polymer matrices is a promising avenue for creating functional materials and devices. americanpharmaceuticalreview.com
Expansion into Novel Biological Targets and Mechanistic Studies
While quinoline derivatives have a long history in medicine, particularly as antimalarial drugs, ongoing research continues to uncover new biological activities and therapeutic targets. The this compound scaffold is at the forefront of this exploration, with studies revealing its potential in treating a wide range of diseases.
Recent investigations have highlighted the antiproliferative and anti-inflammatory properties of quinoline carboxylic acids. nih.gov For instance, quinoline-2-carboxylic acid has shown significant cytotoxicity against cervical and mammary cancer cell lines. nih.gov Derivatives of the related quinoxaline-2-carboxylic acid have demonstrated potent activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.com Mechanistic studies on these compounds suggest they may act as DNA-damaging agents, a mode of action that could be exploited for developing new antibiotics against drug-resistant strains. mdpi.com
Future research will focus on identifying the specific molecular targets of these compounds and elucidating their mechanisms of action. Whole-genome sequencing of drug-resistant mutants and reverse genetics are powerful tools being used to pinpoint the proteins and pathways affected by these molecules. mdpi.com This knowledge will be crucial for optimizing lead compounds and developing therapies with improved efficacy and reduced side effects. The versatility of the quinoline scaffold suggests that derivatives of this compound could be developed to target a host of other diseases. researchgate.netnih.gov
Table 2: Emerging Biological Activities of Quinoline Carboxylic Acid Derivatives
| Derivative Class | Biological Activity | Proposed Mechanism of Action | Potential Therapeutic Area |
|---|---|---|---|
| Quinoline-2-carboxylic acid | Antiproliferative | Chelation with divalent metals, leading to cytotoxicity. nih.gov | Oncology (Cervical and Breast Cancer) |
| Quinoxaline-2-carboxylic acid 1,4-dioxides | Antimycobacterial | Acts as a DNA-damaging agent. mdpi.com | Infectious Diseases (Tuberculosis) |
| Quinoline-4-carboxylic acids | Anti-inflammatory | Inhibition of inflammatory pathways. nih.gov | Inflammatory Disorders |
| Quinoline-2-carboxylic acid amides | Analgesic | Not fully elucidated, but structurally analogous to known anti-inflammatory agents. researchgate.net | Pain Management |
Role in Sustainable Chemistry and Green Technologies
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. The production of this compound and its derivatives is an area where sustainable practices can have a significant impact.
Traditional methods for synthesizing quinolines, such as the Doebner and Pfitzinger reactions, often involve harsh conditions, toxic reagents, and low yields. researchgate.net Modern research is focused on developing greener synthetic routes that utilize solvent-free conditions, efficient catalysts, and energy sources like microwave irradiation. mdpi.com One-pot procedures, where multiple reaction steps are carried out in a single vessel, are also being developed to reduce waste and improve efficiency. nih.gov
Furthermore, there is growing interest in using renewable feedstocks for chemical production. Aminobenzoic acids, the building blocks for many quinoline syntheses, can be produced through fermentation from renewable resources like glucose. mdpi.com Integrating these biosynthetic routes with green chemical methods for quinoline ring formation could lead to a fully sustainable production pipeline for this compound and related compounds. These efforts not only reduce the environmental impact of chemical manufacturing but also align with the growing demand for sustainable products and technologies. researchgate.net
Q & A
Q. What synthetic methodologies are recommended for preparing 4-(Quinolin-2-YL)benzoic acid?
- Methodological Answer : The synthesis typically involves coupling quinoline derivatives with benzoic acid precursors. For example, anthranilic acid can serve as a starting material for quinoline ring formation via the Gould–Jacob or Friedländer reactions, followed by carboxylation or cross-coupling with a benzoic acid moiety . Reaction optimization (e.g., temperature, catalyst selection) is critical to avoid side products like unsubstituted quinoline intermediates. Characterization via HPLC and NMR ensures purity (>95%) and structural confirmation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
- NMR : Confirm the quinoline-benzoic acid linkage via and NMR (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ 12–13 ppm).
- LC-MS : Detect molecular ion peaks ([M+H]) to verify molecular weight and fragmentation patterns .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : This compound serves as a scaffold for developing antimicrobial and antitubular agents. Researchers functionalize the quinoline ring (e.g., introducing hydrazide or trifluoromethyl groups) to enhance bioactivity. For example, hydrazide derivatives have shown MIC values of 6.25 µg/mL against Mycobacterium tuberculosis . Its benzoic acid moiety also facilitates conjugation with drug delivery systems .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in a sealed container at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve cross-coupling efficiency.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Maintain 80–100°C during cyclization to minimize byproducts.
- Post-Reaction Workup : Acid-base extraction removes unreacted starting materials .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM).
- Strain-Specific Testing : Compare activity against diverse microbial strains (e.g., E. coli vs. S. aureus).
- Cheminformatics : Use molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., enoyl-ACP reductase in tuberculosis) .
Q. What computational tools predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Analyze stability of ligand-protein complexes (e.g., using GROMACS).
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with bioactivity.
- Pharmacophore Mapping : Identify critical binding motifs (e.g., quinoline N-atom for hydrogen bonding) .
Q. What strategies enable regioselective functionalization of the quinoline ring?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., boronic esters) to guide C–H activation at specific positions.
- Microwave-Assisted Synthesis : Accelerate reactions at C4/C8 positions with precise temperature control.
- Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during carboxylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
